(S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one
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Overview
Description
(S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one is a chemical compound known for its unique structure and properties It belongs to the class of isochroman derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of 8-hydroxy-3-methylisochroman-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 8-hydroxy-3-methylisochroman-1-one.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-8-oxo-3-methylisochroman-1-one, while reduction can produce 8-hydroxy-3-methylisochroman-1-one.
Scientific Research Applications
(S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
(S)-5-Bromo-8-hydroxy-3-methylisochroman-1-one can be compared with other similar compounds, such as:
5-Bromo-8-hydroxyisochroman-1-one: Lacks the methyl group at the 3-position, which may affect its biological activity.
8-Hydroxy-3-methylisochroman-1-one: Lacks the bromine atom, which may influence its reactivity and applications.
5-Bromo-3-methylisochroman-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(3S)-5-bromo-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3/t5-/m0/s1 |
InChI Key |
OAKDFQHJDRFNMW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C=CC(=C2C(=O)O1)O)Br |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)Br |
Origin of Product |
United States |
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